N-(propan-2-yl)-2-[4-(pyrazin-2-yl)piperazin-1-yl]propanamide
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Overview
Description
N-(propan-2-yl)-2-[4-(pyrazin-2-yl)piperazin-1-yl]propanamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(propan-2-yl)-2-[4-(pyrazin-2-yl)piperazin-1-yl]propanamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Pyrazine Group: The pyrazine group can be introduced via nucleophilic substitution reactions using pyrazine derivatives.
Amidation Reaction: The final step involves the amidation of the piperazine derivative with isopropylamine and a suitable acylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the isopropyl group.
Reduction: Reduction reactions could target the pyrazine ring or the amide group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders or infections.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(propan-2-yl)-2-[4-(pyrazin-2-yl)piperazin-1-yl]propanamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(propan-2-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]propanamide
- N-(propan-2-yl)-2-[4-(quinolin-2-yl)piperazin-1-yl]propanamide
Uniqueness
N-(propan-2-yl)-2-[4-(pyrazin-2-yl)piperazin-1-yl]propanamide may have unique properties compared to similar compounds due to the presence of the pyrazine ring, which can influence its electronic properties and biological activity.
Properties
Molecular Formula |
C14H23N5O |
---|---|
Molecular Weight |
277.37 g/mol |
IUPAC Name |
N-propan-2-yl-2-(4-pyrazin-2-ylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C14H23N5O/c1-11(2)17-14(20)12(3)18-6-8-19(9-7-18)13-10-15-4-5-16-13/h4-5,10-12H,6-9H2,1-3H3,(H,17,20) |
InChI Key |
XJPQFSBOAPNWFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C(C)N1CCN(CC1)C2=NC=CN=C2 |
Origin of Product |
United States |
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